![molecular formula C21H23N3OS B2946533 1-(ethylsulfonyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide CAS No. 1243022-51-6](/img/structure/B2946533.png)
1-(ethylsulfonyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(ethylsulfonyl)-N-(3-fluorobenzyl)-3-methylpiperidine-3-carboxamide is a chemical compound that has gained attention in the scientific community for its potential use in various fields, including medical research. This compound is also known as EFMC and has been synthesized by several methods. In
Mécanisme D'action
The mechanism of action of EFMC is not fully understood, but it is thought to act on the sigma-1 receptor. This receptor is involved in several cellular processes, including calcium signaling, protein folding, and neurotransmitter release. EFMC has been found to bind to the sigma-1 receptor with high affinity, which may be responsible for its observed pharmacological effects.
Biochemical and Physiological Effects:
EFMC has been found to exhibit anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have a neuroprotective effect in a rat model of cerebral ischemia/reperfusion injury. EFMC has been found to bind to the sigma-1 receptor with high affinity, which may be responsible for its observed pharmacological effects.
Avantages Et Limitations Des Expériences En Laboratoire
EFMC has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor and its potential applications in medical research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on EFMC, including further studies on its mechanism of action, its potential as a PET radiotracer for imaging the sigma-1 receptor, and its potential use as a drug candidate for the treatment of various diseases. Additionally, more studies are needed to determine the optimal dosage and administration route of EFMC for therapeutic use.
Méthodes De Synthèse
EFMC can be synthesized by several methods, including the reaction of 3-methylpiperidine-3-carboxylic acid with 3-fluorobenzylamine, followed by sulfonylation with ethanesulfonyl chloride. Another method involves the reaction of 3-methylpiperidine-3-carboxylic acid with 3-fluorobenzylamine, followed by N-alkylation with ethyl iodide and sulfonylation with sodium ethanesulfonate.
Applications De Recherche Scientifique
EFMC has potential applications in medical research as a potential drug candidate for the treatment of various diseases. It has been found to exhibit anti-inflammatory and analgesic properties in preclinical studies. EFMC has also been studied for its potential use as a PET radiotracer for imaging the sigma-1 receptor in the brain, which is involved in various neurological disorders.
Propriétés
IUPAC Name |
2-anilino-4-methyl-N-[(4-propan-2-ylphenyl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-14(2)17-11-9-16(10-12-17)13-22-20(25)19-15(3)23-21(26-19)24-18-7-5-4-6-8-18/h4-12,14H,13H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDQRYHXHKZZNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.